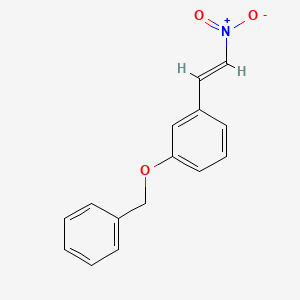

3-Benzyloxy-trans-beta-nitrostyrene

Descripción

General Context of β-Nitrostyrenes in Organic and Medicinal Chemistry

β-Nitrostyrenes, or (2-nitrovinyl)benzenes, are a class of aromatic organic compounds characterized by a nitro group attached to the beta carbon of a styrene (B11656) side chain. wikipedia.org These compounds are notable for their reactivity, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various chemical transformations.

In organic synthesis, β-nitrostyrenes are highly valued as versatile building blocks. They are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the construction of more complex molecular architectures. Furthermore, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form various cyclic systems. mdpi.com The most common method for their synthesis is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane (B149229). wikipedia.org

From a medicinal chemistry perspective, the β-nitrostyrene scaffold is a recognized pharmacophore, and its derivatives have been shown to exhibit a broad spectrum of biological activities. Research has demonstrated that compounds containing this moiety can possess antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The biological activity is often attributed to the ability of the nitroalkene group to interact with biological nucleophiles, such as cysteine residues in enzymes.

Significance of the Benzyloxy Moiety in Chemical Compounds and Derivatives

The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-) bonded to an oxygen atom, is a significant functional group in organic chemistry. It is frequently employed as a protecting group for alcohols and carboxylic acids during multi-step syntheses. The benzyl ether linkage is stable under a variety of reaction conditions, yet it can be cleaved under relatively mild conditions, typically through catalytic hydrogenolysis, which regenerates the original hydroxyl group.

Beyond its role as a protecting group, the benzyloxy moiety is also considered an important pharmacophore in drug design. Its presence in a molecule can influence properties such as stability, lipophilicity, and binding interactions with biological targets. The incorporation of a benzyloxy group into various molecular scaffolds has been a strategy in the development of new therapeutic agents, including inhibitors of enzymes like monoamine oxidase (MAO).

Trans-beta-Nitrostyrene Scaffold as a Core Research Focus

The geometry of the double bond in β-nitrostyrenes is a critical aspect of their chemistry. The trans (or E) isomer, where the phenyl and nitro groups are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the more commonly synthesized and studied isomer. This specific spatial arrangement influences the molecule's reactivity and how it fits into the active sites of biological targets.

The trans-β-nitrostyrene scaffold serves as a rigid and planar core structure that allows for the systematic introduction of various substituents on the phenyl ring. This modularity enables researchers to fine-tune the electronic and steric properties of the molecule to optimize its reactivity or biological activity. The scaffold's ability to act as a Michael acceptor is central to its utility, making it a key intermediate for the synthesis of a wide array of more complex molecules, including substituted phenethylamines, which are of interest in medicinal chemistry. wikipedia.org The reliable and straightforward synthesis of the trans-β-nitrostyrene scaffold, typically via the Henry reaction, further enhances its appeal as a foundational structure in chemical research. scirp.org

Detailed Research Findings

While specific research detailing the synthesis and biological evaluation of 3-Benzyloxy-trans-beta-nitrostyrene is not extensively documented in publicly accessible literature, its chemical properties can be inferred from available data, and its synthesis can be reliably predicted based on established methods for analogous compounds.

Physicochemical Properties of this compound

The fundamental properties of this compound are cataloged by chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 24550-32-1 | chem960.com |

| Molecular Formula | C₁₅H₁₃NO₃ | chem960.com |

| Molecular Weight | 255.27 g/mol | |

| Appearance | Solid | |

| Melting Point | 93-97 °C (lit.) | |

| InChI Key | XFBMDILDMJAPDU-UHFFFAOYSA-N |

Illustrative Synthesis and Characterization of a Related Compound

The synthesis of benzyloxy-substituted β-nitrostyrenes is exemplified by the preparation of (E)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, a close analog of the title compound. The procedure involves the condensation of the corresponding benzaldehyde (B42025) with nitromethane.

A common synthetic route is the Henry condensation reaction. In a typical procedure, 3-benzyloxy-4-methoxybenzaldehyde (B16803) is reacted with nitromethane in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) in acetic acid. The reaction mixture is heated to reflux for several hours. chemicalbook.com Upon cooling and purification, the desired trans-β-nitrostyrene product is obtained.

Reaction Scheme for a Benzyloxy-Substituted β-Nitrostyrene: 3-Benzyloxy-4-methoxybenzaldehyde + Nitromethane → (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene

Reported Data for (E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: chemicalbook.com

| Parameter | Details |

| Starting Material | 3-Benzyloxy-4-methoxybenzaldehyde |

| Reagent | Nitromethane |

| Catalyst/Solvent | Ammonium acetate / Acetic acid |

| Reaction Condition | Reflux |

| Yield | 89.3% |

| Appearance | White solid |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.2 (d, J=13.6Hz, 1H), 8.07 (d, J=13.6Hz, 1H), 7.64 (d, J=1.6Hz, 1H), 7.47-7.34 (m, 6H), 7.09 (d, J=8.8Hz, 1H), 5.33 (s, 2H), 3.83 (s, 3H) |

| LCMS Purity | 99.43% at 214nm and 99.9% at 254nm |

| Mass (m/z) | 284.1 (APCI, -ve mode) |

This detailed characterization of a closely related molecule provides a strong indication of the expected synthetic outcome and spectral properties for this compound. The vinyl protons are expected to appear as doublets in the ¹H-NMR spectrum with a large coupling constant (J > 12 Hz), characteristic of a trans configuration.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBMDILDMJAPDU-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24550-32-1 | |

| Record name | 3-Benzyloxy-trans-beta-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 3 Benzyloxy Trans Beta Nitrostyrene

Michael Addition Reactions

The polarized nature of the carbon-carbon double bond in β-nitrostyrenes makes them excellent Michael acceptors. The β-carbon is highly electrophilic due to the strong electron-withdrawing effect of the nitro group, readily undergoing conjugate addition with a wide range of nucleophiles.

Nucleophilic Addition Pathways

The Michael addition to nitrostyrenes is a cornerstone reaction for carbon-carbon bond formation. Various nucleophiles, including carbanions derived from 1,3-dicarbonyl compounds, enamines, and organometallic reagents, can add to the electrophilic β-carbon of the nitrostyrene (B7858105).

The general mechanism involves the attack of a nucleophile on the β-carbon of the nitrostyrene, leading to the formation of a resonance-stabilized nitronate anion intermediate. This intermediate is then typically protonated during workup to yield the final addition product. The reaction is often catalyzed by a base, which serves to generate the nucleophilic species from a pronucleophile.

For instance, the addition of a β-diketone like dimethyl malonate to a trans-β-nitrostyrene, in the presence of an organocatalyst, proceeds to give the corresponding Michael adduct. The reaction conditions, such as the choice of catalyst, solvent, and base, can significantly influence the reaction's efficiency and yield.

Asymmetric Michael Additions to Nitrostyrenes

The development of asymmetric Michael additions to nitrostyrenes represents a significant advancement, allowing for the stereocontrolled synthesis of chiral molecules. This is often achieved through organocatalysis, where small chiral organic molecules, such as derivatives of proline or cinchona alkaloids, are used to catalyze the reaction.

In these asymmetric transformations, the chiral catalyst interacts with the reactants to create a chiral environment, directing the nucleophilic attack to one face of the nitrostyrene. This results in the preferential formation of one enantiomer of the product over the other. For example, chiral thiourea-based catalysts have been shown to be effective in promoting the asymmetric Michael addition of ketones or aldehydes to nitrostyrenes. The catalyst activates the nitrostyrene through hydrogen bonding with the nitro group, while simultaneously activating the nucleophile (e.g., through enamine formation), leading to a highly organized transition state that dictates the stereochemical outcome. nih.govbeilstein-journals.org The enantiomeric excess (ee) and diastereoselectivity of these reactions are highly dependent on the catalyst structure, the substrates, and the reaction conditions.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The electron-deficient double bond of 3-benzyloxy-trans-beta-nitrostyrene makes it an excellent dipolarophile in cycloaddition reactions, particularly in [3+2] cycloadditions with 1,3-dipoles such as nitrones and azomethine ylides. These reactions are powerful methods for the construction of five-membered heterocyclic rings.

Regioselectivity and Stereoselectivity in Cycloadditions

The [3+2] cycloaddition of nitrones to β-nitrostyrenes can theoretically lead to different regioisomers and stereoisomers. However, these reactions often exhibit high levels of selectivity. The regioselectivity is governed by the electronic properties of the reactants. Theoretical studies, such as those based on Molecular Electron Density Theory (MEDT), indicate that the most favorable interaction is typically between the nucleophilic oxygen of the nitrone and the electrophilic β-carbon of the nitrostyrene. orientjchem.orgmasterorganicchemistry.com This leads to the preferential formation of a specific regioisomer.

The stereoselectivity of the cycloaddition (endo vs. exo) is influenced by steric and electronic factors in the transition state. For trans-β-nitrostyrenes, the reaction often proceeds with high stereoselectivity. masterorganicchemistry.com For example, the reaction of (E)-β-nitrostyrene with a cyclic nitrone has been shown to yield predominantly the trans-isoxazolidine product. masterorganicchemistry.com The benzyloxy group at the meta-position is not expected to have a major steric influence on the approach of the dipole but may affect the electronic nature of the styrene (B11656) system.

| Reactants | Dipole | Dipolarophile | Major Product | Selectivity |

| Example 1 | 5,5-dimethylpyrroline-N-oxide | (E)-β-nitrostyrene | trans-isoxazolidine | High regioselectivity and stereoselectivity |

| Example 2 | Nitrone | Methyl acetophenone | Favored endo approach | High stereoselectivity |

This table presents illustrative examples of selectivity in cycloaddition reactions involving nitrostyrene derivatives.

Elucidation of Reaction Mechanisms in Cycloaddition Processes

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanisms of [3+2] cycloaddition reactions involving nitrostyrenes. These studies have shown that the reactions typically proceed through a one-step, asynchronous mechanism. masterorganicchemistry.comursinus.edu This means that the two new single bonds are formed in a single transition state, but not necessarily at the same rate.

The analysis of the transition state structures reveals the nature of the interactions that control the observed selectivity. The activation energies calculated for different possible pathways (regioisomeric and stereoisomeric) can predict the major product of the reaction, which often aligns well with experimental observations. masterorganicchemistry.comursinus.edu The zwitterionic character of the nitrone and the strong electrophilic nature of the nitrostyrene lead to a polar reaction mechanism. orientjchem.org

Reductive Transformations

The nitro group and the carbon-carbon double bond in this compound are both susceptible to reduction. The selective reduction of one or both of these functional groups provides access to a variety of valuable compounds, most notably phenethylamines, which are important structural motifs in many biologically active molecules.

One of the most common transformations is the complete reduction of both the nitro group and the double bond to afford the corresponding phenethylamine (B48288). nih.govbeilstein-journals.org This can be achieved using various reducing agents. A one-pot procedure using sodium borohydride (B1222165) in the presence of copper(II) chloride has been shown to be effective for the reduction of substituted β-nitrostyrenes to phenethylamines with good yields under mild conditions. nih.govbeilstein-journals.org

Catalytic hydrogenation is another widely used method. Reagents such as palladium on carbon (Pd/C) with a hydrogen source can reduce both functional groups. However, the choice of catalyst and conditions is crucial to avoid side reactions. For instance, some catalysts might be poisoned by the starting material or intermediates. ursinus.edu Chemoselective reduction of the nitro group while preserving the double bond is more challenging but can be achieved with specific catalysts, such as rhodium supported on goethite (Rh/α-FeOOH), leading to vinylanilines. researchgate.net

Other reducing systems include the use of metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. commonorganicchemistry.comresearchgate.net The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. nih.gov

| Reducing Agent/System | Substrate | Product | Key Features |

| NaBH4 / CuCl2 | Substituted β-nitrostyrenes | Phenethylamines | Mild, one-pot, good yields nih.govbeilstein-journals.org |

| H2 / Pd/C | β-nitrostyrenes | Phenethylamines | Common catalytic hydrogenation method |

| Fe / Acid | Nitro groups | Amines | Mild, tolerates other reducible groups commonorganicchemistry.com |

| Zn / Acid | Nitro groups | Amines | Mild, tolerates other reducible groups commonorganicchemistry.com |

| LiAlH4 | Aliphatic nitro compounds | Amines | Reduces aliphatic nitro groups to amines commonorganicchemistry.com |

This table summarizes common reagents used for the reduction of nitrostyrenes and related nitro compounds.

Selective Reduction of the Nitro Group

The reduction of β-nitrostyrenes is a fundamental transformation that can lead to different products depending on the reagents and conditions employed. A complete reduction of both the nitro group and the alkene moiety typically yields phenethylamines, which are valuable scaffolds in medicinal chemistry. nih.govbeilstein-journals.org One of the most studied and inexpensive routes to synthesize substituted phenethylamines involves the reduction of their α,β-unsaturated nitroalkene analogue. nih.gov

Commonly, powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H₂/Pd-C) are used, but these methods typically reduce both the nitro group and the double bond simultaneously. nih.gov A one-pot method using sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂) has been shown to be effective for the efficient reduction of substituted β-nitrostyrenes to the corresponding phenethylamines. nih.govchemrxiv.org This system is advantageous as NaBH₄ alone is generally incapable of reducing the nitro group. beilstein-journals.org

Achieving the selective reduction of the nitro group while preserving the C=C double bond is a more significant synthetic challenge. However, certain protocols have been developed to favor this outcome. For instance, the use of iron nanoparticles or specific catalytic systems under controlled conditions can promote the formation of the corresponding aminostyrene. The selective reduction of a nitro group in the presence of other reducible functionalities is a key area of research, with systems like Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS) being explored for their chemoselectivity.

Conversely, selective reduction of the double bond to furnish a nitroalkane can be achieved using reagents like sodium borohydride without the addition of a transition metal catalyst. chemrxiv.org

Table 1: Representative Reduction Reactions of β-Nitrostyrenes

| Starting Material | Reagents and Conditions | Major Product | Reference(s) |

| Substituted β-Nitrostyrene | NaBH₄, CuCl₂ (cat.), 80 °C | Substituted Phenethylamine | nih.govbeilstein-journals.org |

| Substituted β-Nitrostyrene | LiAlH₄, THF | Substituted Phenethylamine | nih.gov |

| Substituted β-Nitrostyrene | H₂, Pd-C | Substituted Phenethylamine | nih.gov |

| Substituted β-Nitrostyrene | NaBH₄, Methanol | Substituted Nitroalkane | chemrxiv.org |

Reductive Cyclization for Heterocycle Formation

The strategic placement of the nitro and vinyl groups in β-nitrostyrenes makes them excellent precursors for the synthesis of nitrogen-containing heterocycles, most notably indoles. Reductive cyclization involves the reduction of the nitro group to a nitroso or amino intermediate, which then undergoes an intramolecular cyclization onto the adjacent vinyl group.

A classic approach involves the reductive cyclization of an ortho-nitro-substituted styrene. However, β-nitrostyrenes themselves can be used in palladium-catalyzed reactions with carbon monoxide (CO) as the reductant. nih.gov A significant advancement in this area is the use of CO surrogates, which avoids the need for handling pressurized, toxic carbon monoxide gas. Phenyl formate (B1220265) has been successfully employed as a CO source in the palladium-catalyzed reductive cyclization of β-nitrostyrenes to yield indoles. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex with a ligand such as 1,10-phenanthroline. mdpi.com While effective for α-aryl-β-nitrostyrenes, the reaction can be complicated by the polymerization of α-unsubstituted nitrostyrenes under the basic conditions required for the decomposition of the formate. mdpi.comresearchgate.net

A highly relevant application for benzyloxy-substituted systems is the synthesis of 5,6-dibenzyloxyindole. This process involves the nitration of 3,4-dibenzyloxy-β-nitrostyrene to introduce a second nitro group at the 2-position of the aromatic ring, followed by reductive cyclization of the resulting 4,5-dibenzyloxy-2,β-dinitrostyrene. epo.orggoogle.com Historically, this cyclization was performed with iron in acetic acid, but modern methods utilize milder reagents like sodium dithionite. epo.orggoogle.com This strategy highlights how this compound can serve as a precursor to more complex, functionalized indole (B1671886) systems.

Table 2: Reductive Cyclization for Indole Synthesis

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| β-Nitrostyrenes | PdCl₂(CH₃CN)₂, 1,10-Phenanthroline, Phenyl Formate, Et₃N, 140 °C | Substituted Indoles | mdpi.com |

| 4,5-Dibenzyloxy-2,β-dinitrostyrene | Fe, Acetic Acid | 5,6-Dibenzyloxyindole | epo.orggoogle.com |

| 4,5-Disubstituted-2,β-dinitrostyrene | Sodium Dithionite, Dioxane/Water | 5,6-Disubstituted Indole | epo.orggoogle.com |

Denitrative Cross-Coupling Reactions

Denitrative cross-coupling represents a powerful and modern application of β-nitrostyrenes, where the nitro group is not reduced but rather displaced and serves as a leaving group. mdpi.comnih.gov This allows for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, yielding a variety of substituted styrenes. mdpi.comnih.gov These reactions typically proceed through a radical addition-elimination mechanism. An in-situ generated radical species adds to the β-carbon of the nitrostyrene, forming a stabilized benzylic radical intermediate. Subsequent elimination of the nitro group as nitrogen dioxide (NO₂) or a related species regenerates the double bond, resulting in the coupled product. mdpi.comnih.gov

This methodology offers an alternative to traditional transition-metal-catalyzed cross-couplings like the Suzuki or Heck reactions. mdpi.comresearchgate.net A wide range of coupling partners can be employed:

C(sp³)-C(sp²) Coupling: Organometallic reagents like organozinc and alkylgallium compounds can be used to introduce alkyl groups. researchgate.net

C(sp²)-C(sp²) Coupling: This allows for the synthesis of stilbenes and chalcones using partners like arylboronic acids or aromatic aldehydes. mdpi.com

C(sp²)-Heteroatom Coupling: This is a well-explored area, enabling the formation of vinyl sulfones and phosphonates. mdpi.com Reagents such as thiols, sulfonyl hydrazides, and aryl disulfides have been successfully coupled with β-nitrostyrenes. mdpi.com

The presence of the electron-donating benzyloxy group in this compound is generally well-tolerated and can even be beneficial in certain denitrative couplings, particularly those involving the formation of vinyl sulfones from sulfonyl hydrazides. mdpi.com

Table 3: Examples of Denitrative Cross-Coupling Reactions

| Nitrostyrene | Coupling Partner | Reagents/Catalyst | Product Type | Reference(s) |

| β-Nitrostyrene | Organozinc Iodides | Cu(acac)₂, Microwave | β-Alkylated Styrene | researchgate.net |

| β-Nitrostyrene | Aryl Sulfonyl Hydrazides | I₂, TBHP | Vinyl Sulfone | mdpi.com |

| β-Nitrostyrene | Thiols | Base (e.g., DBU) | Vinyl Sulfide | mdpi.com |

| β-Nitrostyrene | Aromatic Aldehydes | Ru-complex | Chalcone | mdpi.com |

Annulation Reactions for Complex Molecular Scaffolds

Annulation reactions involving β-nitrostyrenes provide access to a wide variety of complex molecular scaffolds through the formation of new rings. These reactions leverage the electrophilicity of the nitrostyrene double bond in cascade or cycloaddition processes. Common strategies include [3+2], [4+2], and [3+3] annulations, which are invaluable for constructing five- and six-membered carbocyclic and heterocyclic systems. researchgate.netresearchgate.net

A prevalent strategy involves the use of Morita-Baylis-Hillman (MBH) adducts derived from β-nitrostyrenes. These MBH alcohols or their corresponding acetates act as versatile building blocks. For example, a [3+3] annulation strategy using a nitrostyrene-derived MBH acetate (B1210297) and β-naphthol has been developed to construct functionalized dihydronaphthopyrans. researchgate.net Similarly, formal [4+2] cyclizations between nitrostyyrene-derived MBH alcohols and other partners can yield complex spirocyclic skeletons. researchgate.net

The nitro group plays a crucial role in these transformations. It can act as a simple activating group, remaining in the final product, or it can be eliminated during an aromatization step to generate a fully unsaturated heterocyclic ring. chim.it The reaction of a β-nitrostyrene with an azomethine ylide, for instance, can lead to a pyrrolidine (B122466) via a [3+2] cycloaddition, which can then be oxidized to a pyrrole (B145914) with concomitant loss of the nitro group. chim.it

These annulation reactions are often performed under organocatalytic conditions, allowing for the construction of structurally complex and chiral molecules with high stereoselectivity. rsc.org

Table 4: Annulation Strategies Involving β-Nitrostyrenes

| Annulation Type | Reactants | Product Scaffold | Reference(s) |

| [3+2] | β-Nitrostyrene, Azomethine Ylide | Pyrrolidine / Pyrrole | chim.it |

| [3+3] | Nitrostyrene-derived MBH Acetate, β-Naphthol | Dihydronaphthopyran | researchgate.net |

| [4+2] | Nitrostyrene-derived MBH Alcohol, α-Arylidene Pyrazolone | Spiro Pyrazolone Tetrahydropyran | researchgate.net |

| [1+1+1+3] | Nitroallylic MBH Acetate, 1,3-Indanedione, Aldehyde | Bis-spirocyclohexane | researchgate.netresearchgate.net |

Mannich-Type Reactions and Related Derivatives

The electrophilic double bond of this compound is highly susceptible to conjugate addition by nucleophiles, which is the basis for its participation in Mannich-type reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton. In the context of nitrostyrenes, the reaction proceeds via the addition of an amine nucleophile to the β-carbon of the nitroalkene. chemisgroup.us

This reaction provides a direct route to β-nitroamine compounds, which are valuable synthetic intermediates. chemisgroup.uswikipedia.org For example, the addition of primary or secondary amines like 4-aminoantipyrine (B1666024) or piperidine (B6355638) to β-nitrostyrene proceeds smoothly to afford the corresponding 1-amino-2-nitro-1-phenylethane derivatives. chemisgroup.us

This transformation is also referred to as an aza-Henry reaction. The resulting β-nitroamines can be further elaborated; for instance, reduction of the nitro group furnishes 1,2-diamines, while conversion of the nitro group into a carbonyl via the Nef reaction provides access to β-amino ketones. wikipedia.org

Furthermore, the initial adduct from a Mannich-type reaction can undergo subsequent transformations. Treatment of β-nitrostyrene with two equivalents of piperidine and one equivalent of formaldehyde (B43269) leads to the formation of 1,3-di(N-piperidino)-2-nitro-3-phenylpropane. chemisgroup.us This occurs via a Mannich reaction on the initial adduct, demonstrating the potential for building more complex structures from simple starting materials. chemisgroup.us The development of organocatalytic, enantioselective nitro-Mannich reactions has become a major focus, allowing for the synthesis of chiral β-nitroamines with high stereocontrol. nih.gov

Table 5: Mannich-Type Reactions of β-Nitrostyrene

| Amine/Nucleophile | Reagents/Conditions | Product Structure | Reference(s) |

| 4-Aminoantipyrine | Ethanol, rt | 1-(4-Antipyrinylamino)-2-nitro-1-phenylethane | chemisgroup.us |

| Piperidine (2 eq.), Formaldehyde (1 eq.) | Ethanol, warm | 1,3-Di(N-piperidino)-2-nitro-3-phenylpropane | chemisgroup.us |

| Nitroalkane | Base (e.g., nBuLi) or Organocatalyst | β-Nitroamine (aza-Henry product) | wikipedia.org |

Synthetic Utility of 3 Benzyloxy Trans Beta Nitrostyrene As a Building Block

Synthesis of Nitrogen-Containing Heterocycles

The electron-deficient nature of the double bond in 3-benzyloxy-trans-beta-nitrostyrene makes it an excellent electrophile in Michael addition reactions, a key step in many cyclization strategies for forming heterocyclic rings.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. β-Nitrostyrenes are frequently employed as key building blocks in MCRs for the synthesis of highly substituted pyrrole (B145914) derivatives. bohrium.comresearchgate.net A common approach involves the reaction of a β-nitrostyrene, an amine, and a β-dicarbonyl compound. The reaction sequence typically begins with the formation of an enamine from the amine and the β-dicarbonyl compound, which then acts as a nucleophile in a Michael addition to the β-nitrostyrene. Subsequent intramolecular cyclization and elimination of water and the nitro group lead to the aromatic pyrrole ring.

While specific studies focusing exclusively on this compound in these MCRs are not extensively detailed in broad reviews, its chemical properties make it a suitable substrate for such transformations. The general applicability is well-established for a variety of substituted β-nitrostyrenes.

Table 1: Examples of Pyrrole Synthesis using β-Nitrostyrenes in MCRs

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|

| β-Nitrostyrene | Aniline | Ethyl Acetoacetate | FeCl₃ | Reflux | High |

| Substituted β-Nitrostyrene | Primary Amine | 1,3-Diketone | Iodine | Varies | Good to Excellent |

This table represents generalized findings for β-nitrostyrenes in pyrrole synthesis. researchgate.net

The indole (B1671886) scaffold is a cornerstone of medicinal chemistry. The reaction of existing indole rings with β-nitrostyrenes provides a direct route to functionalized indole derivatives. A primary transformation is the Michael addition of indole to a β-nitrostyrene, typically at the C3 position of the indole, to form indolyl-nitroalkanes. This reaction is often catalyzed by an acid or a Lewis acid. For instance, N-bromosuccinimide has been used to catalyze the reaction between various indoles and β-nitrostyrenes to afford 3-substituted indole derivatives efficiently.

The resulting 3-(1-(3-(benzyloxy)phenyl)-2-nitroethyl)-1H-indole from the reaction with this compound can serve as a precursor for further synthetic manipulations, such as reduction of the nitro group to an amine.

The oxindole (B195798) core is another privileged heterocyclic structure found in numerous natural products and pharmaceuticals. Spirooxindoles, in particular, have garnered significant attention due to their complex three-dimensional architecture. The synthesis of spirooxindoles can be achieved through domino or multicomponent reactions involving an isatin (B1672199) derivative (a precursor to the oxindole) and a β-nitrostyrene. rsc.orgbeilstein-journals.org

In a typical reaction, the isatin is converted into an intermediate that generates an enolate or an equivalent nucleophile, which then attacks the β-nitrostyrene in a Michael-type fashion. This is followed by an intramolecular cyclization (often an aldol (B89426) or Mannich-type reaction) to construct the spirocyclic system. Microwave-assisted, catalyst-free MCRs of isatins, β-nitrostyrenes, and benzylamine (B48309) or α-amino acids have been reported to produce spirooxindoles in good yields. beilstein-journals.org The 3-benzyloxy-phenyl group from the nitrostyrene (B7858105) becomes a key substituent on the newly formed spiro ring.

Table 2: Synthesis of Spirooxindoles using β-Nitrostyrenes

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

|---|---|---|---|---|

| Isatin | β-Nitrostyrene | Benzylamine | Microwave, Catalyst-free | Spirooxindole-pyrrolidine |

| Isatin | β-Nitrostyrene | α-Amino Acid | Microwave, Catalyst-free | Spirooxindole-pyrrolidine |

This table summarizes findings on the synthesis of spirooxindoles from β-nitrostyrenes. rsc.orgbeilstein-journals.org

The direct synthesis of the imidazole (B134444) ring using β-nitrostyrenes as a primary building block in common multicomponent reactions is not a widely documented strategy in chemical literature. bohrium.comlifechemicals.com The classical synthetic routes to imidazoles, such as the Radziszewski or Debus synthesis, typically involve the condensation of dicarbonyl compounds, aldehydes, and ammonia.

However, β-nitrostyrenes can be used to functionalize molecules that already contain an imidazole moiety. One such example is the synthesis of spiropyrrolidine-tethered imidazole hybrids. In this process, an azomethine ylide is generated in situ from L-histidine (which contains an imidazole ring) and an indenone derivative. This ylide then undergoes a 1,3-dipolar cycloaddition with a β-nitrostyrene, such as this compound, to create a complex spiro system where the imidazole scaffold is linked to a newly formed pyrrolidine (B122466) ring. researchgate.net

Quinolines are a class of nitrogen-containing heterocycles with a broad range of biological activities. β-Nitrostyrenes serve as valuable C2-C3 synthons for the construction of the quinoline (B57606) core. One modern approach involves a copper-catalyzed [4+2] cycloaddition reaction between anthranils (2,1-benzisoxazoles) and nitroolefins. This reaction proceeds under mild conditions and provides access to a variety of substituted 3-nitroquinolines. The this compound would be expected to yield a quinoline with a 2-(3-(benzyloxy)phenyl) substituent and a nitro group at the 3-position.

Another strategy involves the transannulation of 2-substituted indoles with nitrostyrenes in the presence of polyphosphoric acid. This metal-free reaction results in a ring expansion of the indole to form 3-substituted 2-quinolones, where the substituent is derived from the nitrostyrene.

Access to Other Functionalized Organic Compounds

Beyond its role in heterocycle synthesis, the functional groups within this compound allow for its conversion into other valuable organic compounds. The nitroalkene moiety is particularly versatile.

The most common transformation is the reduction of the nitro group. Depending on the reducing agent and reaction conditions, different products can be obtained. researchgate.net

Selective reduction of the double bond: This is not a typical pathway as the conjugated system is quite stable.

Reduction of the nitro group to a nitroalkane: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbon-carbon double bond while leaving the nitro group intact, leading to the corresponding nitroalkane, 1-(3-(benzyloxy)phenyl)-2-nitroethane.

Complete reduction to an amine: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce both the nitro group and the double bond to furnish 2-(3-(benzyloxy)phenyl)ethan-1-amine. These phenethylamine (B48288) derivatives are important pharmacophores and synthetic intermediates.

These transformations highlight the utility of this compound as a precursor to functionalized acyclic compounds, particularly valuable amines that can be used in further synthetic endeavors.

Table 3: Reduction Products of this compound

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 1-(3-(Benzyloxy)phenyl)-2-nitroethane |

Applications as Pharmaceutical Intermediates

This compound is a versatile organic compound that holds significant promise as a precursor in the synthesis of various pharmaceutical intermediates. Its value in medicinal chemistry stems from the reactivity of the nitroalkene functional group, which can be readily transformed into other key functionalities, particularly the phenethylamine skeleton. This structural motif is a cornerstone of many centrally active pharmaceutical agents.

The primary routes for the elaboration of β-nitrostyrenes into valuable intermediates are through Michael additions and reduction of the nitro group. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond for conjugate addition reactions, allowing for the introduction of a wide range of substituents at the β-position. Subsequent reduction of the nitro group to an amine furnishes β-arylethylamines, which are pivotal components in numerous drug classes.

While specific, large-scale industrial applications of this compound in the synthesis of named pharmaceutical products are not extensively detailed in publicly available literature, its utility can be inferred from the well-established chemistry of related nitrostyrene derivatives. For instance, substituted nitrostyrenes are precursors in the synthesis of various psychoactive phenylalkylamines. researchgate.net The reduction of the nitroalkene moiety is a key step in accessing these amine products. A common method for this transformation involves the use of reducing agents like sodium borohydride in the presence of a copper(II) salt, which can efficiently convert β-nitrostyrenes to the corresponding phenethylamines under mild conditions. mdpi.com

Furthermore, derivatives of 3,4-dimethoxy-β-nitrostyrene have been synthesized and investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and other metabolic diseases. sigmaaldrich.com These studies highlight the potential for modifications of the phenyl ring of β-nitrostyrenes to influence biological activity, suggesting that the 3-benzyloxy substitution could also confer desirable properties in certain therapeutic contexts.

The synthesis of a closely related compound, trans-3-benzyloxy-4-methoxy-beta-nitrostyrene, has been described in detail, showcasing a practical route to this class of molecules. The process involves the condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. This reaction proceeds with high yield and purity, indicating the feasibility of producing such benzyloxy-substituted nitrostyrenes for further synthetic applications.

Table 1: Synthesis of a Substituted 3-Benzyloxy-β-nitrostyrene Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Benzyloxy-4-methoxybenzaldehyde | Nitromethane, Ammonium acetate, Acetic acid | trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | 89.3% |

The resulting phenethylamine core from the reduction of this compound can be further modified to produce a variety of pharmacologically active compounds. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to yield the final active pharmaceutical ingredient. This strategy is commonly employed in the synthesis of neurotransmitter analogues and other central nervous system-active drugs.

Biological Activities and Pharmacological Potential of 3 Benzyloxy Trans Beta Nitrostyrene and Its Derivatives

Anticancer and Pro-apoptotic Activities

Nitrostyrene (B7858105) derivatives have emerged as a class of compounds with considerable anticancer potential. Their mechanisms of action are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation.

The pro-apoptotic effects of β-nitrostyrene derivatives are a cornerstone of their anticancer activity. Research indicates that these compounds trigger apoptosis through several key mechanisms. A primary pathway involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov For instance, certain nitrostyrene derivatives have been shown to activate initiator caspases, which in turn activate effector caspases like caspase-3. nih.govspandidos-publications.com This leads to the cleavage of critical cellular substrates, such as poly-ADP ribose polymerase (PARP), ultimately dismantling the cell. nih.govresearchgate.net

The generation of reactive oxygen species (ROS) is another significant mechanism. nih.govresearchgate.net Increased intracellular ROS levels can lead to oxidative stress, causing DNA damage and mitochondrial dysfunction, which are potent triggers for apoptosis. nih.gov Studies on derivatives like CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) have shown that their cytotoxic effects can be reversed by antioxidants, confirming the critical role of ROS in their mechanism. nih.govnih.gov

Furthermore, some nitrostyrene derivatives can modulate specific signaling pathways. For example, they have been identified as Retinoid X receptor alpha (RXRα) modulators that inhibit the TNFα/NFκB signaling pathway. nih.gov This inhibition prevents the pro-survival signals typically activated by NFκB, thereby sensitizing cancer cells to apoptosis. nih.gov Other derivatives have been noted to induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov

Derivatives of β-nitrostyrene have demonstrated broad antiproliferative activity against a variety of human cancer cell lines. While specific data for 3-benzyloxy-trans-beta-nitrostyrene is limited, related compounds have shown potent effects. For example, nitrostyrene analogues have shown marked activity against cell lines from oral, colon, and breast cancers, as well as osteosarcoma and Ehrlich ascites tumors. spandidos-publications.comnih.govresearchgate.net

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various nitrostyrene derivatives have reported IC50 values in the low micromolar range, indicating significant potency. For instance, certain nitrostyrene adducts display LC50 values between 10-25 µM. spandidos-publications.com Structure-activity relationship studies have revealed that substitutions on the benzene (B151609) ring, particularly at the 2- or 3-position, can enhance the toxic potential of these compounds. spandidos-publications.com

The interactive table below summarizes the antiproliferative potency of representative nitrostyrene derivatives against various cancer cell lines, illustrating their broad-spectrum activity.

Table 1: Antiproliferative Activity of Representative Nitrostyrene Derivatives

| Compound/Derivative Name | Cancer Cell Line | IC50 (µM) |

| Nitrostyrene Ascorbic Acid Adduct | Jurkat T-cell leukemia | ~10-25 |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | Breast Cancer (MCF-7) | <10 |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | Colorectal Cancer (HCT116) | ~5 |

| 3,4-Methylenedioxy-β-nitrostyrene (MNS) | Osteosarcoma (SaOS-2) | Not specified, but effective |

| Representative Nitrostyrene Compound 2 | Chronic Lymphocytic Leukemia (HG-3) | <5 |

Note: This table includes data for closely related nitrostyrene derivatives to illustrate the general potency of this class of compounds due to the limited availability of specific IC50 values for this compound in the reviewed literature.

A promising area of cancer therapy involves the use of combination treatments to enhance efficacy and overcome drug resistance. Nitrostyrene derivatives have shown potential for synergistic effects when combined with other anticancer agents. For example, select nitrostyrene compounds have been found to synergistically augment apoptosis when used with the phosphatidylinositol 3-kinase (PI3K) inhibitor, idelalisib, in chronic lymphocytic leukaemia (CLL) cells. spandidos-publications.comresearchgate.net

Furthermore, the inhibition of the NFκB pathway by certain nitrostyrene derivatives leads to a synergistic induction of apoptosis when combined with tumor necrosis factor-alpha (TNFα). nih.gov TNFα can have dual roles in cancer, either promoting or inhibiting tumor growth. By blocking the pro-survival NFκB pathway, nitrostyrenes can shift the balance, allowing TNFα to exert its pro-apoptotic effects more effectively. nih.gov This synergistic interaction has been observed through enhanced PARP cleavage in cancer cell lines like MCF-7. nih.gov These findings suggest that this compound and its derivatives could be valuable components of combination chemotherapy regimens.

Antimicrobial Activities

In addition to their anticancer properties, nitrostyrene derivatives have been investigated for their ability to combat microbial infections. They exhibit a range of activities against both bacteria and fungi.

Nitrostyrene compounds have demonstrated notable antibacterial properties. Structure-activity relationship studies indicate that they are often more effective against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netmdpi.com The difference in efficacy is likely due to the structural variations in the cell walls of these two bacterial types. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain antimicrobial compounds. researchgate.net

Research has shown that modifications to the nitrostyrene structure can influence antibacterial potency. For example, the addition of a β-methyl group to the nitroalkene side chain has been found to significantly enhance activity against Gram-positive strains such as Staphylococcus aureus. researchgate.net Halogen substitutions on the aromatic ring or the alkene side chain can also modulate the antimicrobial activity. researchgate.net While comprehensive data for this compound is not widely available, the general class of β-nitrostyrenes shows a clear potential for development as antibacterial agents.

The table below provides representative Minimum Inhibitory Concentration (MIC) values for nitrostyrene derivatives against various bacteria.

Table 2: Antibacterial Activity of Representative Nitrostyrene Derivatives

| Derivative Name | Bacterial Strain | Gram Type | MIC (µg/mL) |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus | Positive | 32 |

| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecalis | Positive | 64 |

| 4-Fluoro-β-nitrostyrene | Escherichia coli | Negative | >128 |

| 4-Fluoro-β-methyl-β-nitrostyrene | Escherichia coli | Negative | 64 |

| 3,4-Dimethoxy-β-nitrostyrene | Staphylococcus aureus | Positive | More potent than vs. Gram-negative |

Note: This table uses data from various β-nitrostyrene derivatives to show the general antibacterial spectrum, as specific MIC values for this compound were not found in the cited sources.

The antifungal potential of β-nitrostyrene derivatives is significant, with studies demonstrating strong activity against a range of human pathogenic fungi. mdpi.comnih.gov A key target for their antifungal action appears to be the fungal cell wall, a structure essential for fungal viability and not present in human cells, making it an attractive target for drug development. nih.gov

These compounds have shown particular efficacy against various species of Candida, including the highly prevalent C. albicans and the emerging multidrug-resistant pathogen C. auris. nih.gov The mechanism of action involves the disruption of cell wall integrity, which can lead to cell lysis. nih.gov Furthermore, some derivatives have been shown to be fungicidal and exhibit synergistic activity when combined with established antifungal drugs like caspofungin and fluconazole, which could be a strategy to combat antifungal resistance. nih.gov

The table below details the antifungal activity of representative nitrostyrene derivatives.

Table 3: Antifungal Activity of Representative Nitrostyrene Derivatives

| Derivative Name | Fungal Strain | MIC (µg/mL) |

| 3,4-Dimethoxy-β-nitrostyrene | Candida albicans | 128 |

| 3,4-Methylenedioxy-β-nitrostyrene | Candida albicans | 32 |

| 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene | Candida albicans | 32 |

| β-Nitrostyrene Derivative (SS45) | Candida glabrata | Potent activity reported |

| β-Nitrostyrene Derivative (SS46) | Candida auris | Potent activity reported |

Note: Due to a lack of specific data for this compound, this table presents MIC values for structurally related derivatives against pathogenic fungi.

Enzyme Inhibition Profiles of this compound and its Derivatives

Protein Tyrosine Phosphatase (PTP) Inhibition (e.g., PTP1B)

trans-β-nitrostyrene (TBNS) and its derivatives have been identified as slow-binding inhibitors of several protein tyrosine phosphatases (PTPs), including PTP1B, SHP-1, and Yop, with moderate potency. nih.govbohrium.com PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in signal transduction. nih.govbohrium.com The inhibition of specific PTPs, such as PTP1B, is a potential therapeutic strategy for diseases like diabetes, inflammation, and cancer. nih.govbohrium.com

The inhibitory mechanism of TBNS derivatives against PTP1B involves the compound acting as a phosphotyrosine (pY) mimetic. It initially binds to the active site of the enzyme in a non-covalent manner. nih.govbohrium.com This is followed by a nucleophilic attack on the nitro group of the TBNS derivative by the cysteine residue (Cys-215) in the PTP1B active site, forming a reversible, covalent adduct. nih.govbohrium.com This two-step process characterizes them as slow-binding inhibitors. nih.govbohrium.com Competition experiments have confirmed that these compounds are active site-directed. nih.govbohrium.com

Studies on 3,4-dimethoxy-β-nitrostyrene derivatives have further supported their potential as PTP1B inhibitors. mdpi.com Molecular docking studies suggest that these derivatives interact with key amino acid residues, such as serine-216 and arginine-221, near the active site of PTP1B. mdpi.comresearchgate.net For instance, 3,4-ethylenedioxy-β-methyl-β-nitrostyrene has been identified as a promising candidate for PTP1B inhibition based on these computational models. mdpi.com The structural modifications on the aromatic ring of β-nitrostyrenes, such as the alkyloxy side chains at the 3 and 4 positions, significantly influence their inhibitory activity. mdpi.com

It is important to note that while these nitrostyrene derivatives show promise, their potency can be influenced by their reactivity with free thiols, which can reduce their inhibitory effect. bohrium.com Therefore, the design of analogues less susceptible to such reactions is a key area of ongoing research. bohrium.com

Monoamine Oxidase B (MAO-B) Inhibition

A series of novel 3-benzyloxy-β-nitrostyrene analogues have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme responsible for the breakdown of key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease. nih.govnih.gov

Research has shown that these analogues can inhibit MAO-B with IC₅₀ values in the nanomolar range (39-565 nM). nih.gov The effectiveness of these compounds appears to be influenced by the substitution pattern on the benzyloxy ring. nih.gov Specifically, the introduction of a 4"-fluoro substituent on the benzyloxy ring has been shown to significantly enhance MAO-B inhibition potency and selectivity. nih.gov One such compound exhibited an IC₅₀ value of 0.039 μM and a selectivity index of 166 for MAO-B over MAO-A. nih.gov The potency of some of these analogues is comparable to the reversible MAO-B inhibitor, safinamide. nih.gov

The inhibition of MAO-B by these compounds has been found to be reversible. researchgate.net This is a desirable characteristic for modern MAO inhibitors, as irreversible inhibitors have been associated with adverse side effects. rsc.orgnih.gov Kinetic studies have revealed that these benzyloxy derivatives act as competitive inhibitors of MAO-B. researchgate.net

The structure-activity relationship (SAR) studies have highlighted the importance of the benzyloxy group at the meta position of the core ring for favorable hydrophobic interactions with the enzyme. researchgate.net This positions the 3-benzyloxy-β-nitrostyrene scaffold as a promising lead for the development of new, reversible, and selective MAO-B inhibitors. nih.gov

Phospholipase A2 (PLA2) Inhibition

Information specifically detailing the direct inhibition of Phospholipase A2 (PLA2) by this compound or its close derivatives is not extensively available in the provided search results. While the broader class of β-nitrostyrene derivatives has been investigated for a variety of biological activities, their specific interaction with PLA2 is not a primary focus of the cited literature.

Tubulin Inhibition

The direct inhibitory effect of this compound on tubulin polymerization has not been explicitly detailed in the provided search results. However, the broader class of compounds containing a stilbene-like scaffold, which is structurally related to nitrostyrenes, has been extensively studied for tubulin inhibition. For example, combretastatin (B1194345) A-4 and its derivatives are well-known tubulin polymerization inhibitors. researchgate.net

Other classes of compounds, such as isothiocyanates, have also been investigated as tubulin polymerization inhibitors. mdpi.com The chemical structure of these compounds significantly influences their potential to inhibit tubulin polymerization, which in turn correlates with cell cycle arrest in the G2/M phase. mdpi.com This highlights the general principle that specific structural features are crucial for effective tubulin inhibition.

Telomerase Inhibition

Nitrostyrene derivatives have been identified as potent inhibitors of human telomerase, an enzyme crucial for the maintenance of telomere length and expressed in the majority of cancer cells but not in most normal somatic cells. nih.gov This makes telomerase a significant target for cancer chemotherapy. nih.govnih.gov The inhibition of telomerase leads to the progressive shortening of telomeres, which can induce growth arrest, senescence, or apoptosis in cancer cells. nih.gov

A screening of a chemical library led to the identification of three nitrostyrene-containing compounds as telomerase inhibitors. nih.gov One of these, 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS), demonstrated the most potent inhibitory effect, with a 50% inhibition concentration (IC₅₀) of approximately 0.4 μM. nih.gov Importantly, DPNS did not show inhibitory activity against other enzymes like DNA and RNA polymerases, including retroviral reverse transcriptase, indicating a degree of selectivity. nih.gov

Enzyme kinetic studies have suggested that DPNS acts as a mixed-type noncompetitive inhibitor of telomerase. nih.gov This implies that its binding site is distinct from the binding sites for the telomeric substrate primer and deoxynucleoside-5'-triphosphates. nih.gov

Prolonged exposure of cancer cell lines to DPNS resulted in the expected biological consequences of telomerase inhibition: progressive erosion of telomeres followed by the induction of a senescent phenotype. nih.gov These findings establish that nitrostyrene derivatives, such as DPNS, are highly selective, small-molecule inhibitors of telomerase in vitro and represent promising lead molecules for the development of more effective anticancer agents. nih.gov

Anti-inflammatory Effects

The anti-inflammatory potential of nitrostyrene derivatives has been demonstrated through their ability to inhibit key pathways involved in the inflammatory response. One significant mechanism is the inhibition of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a component of the innate immune system that, when activated by various stimuli, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

Studies have shown that 3,4-methylenedioxy-β-nitrostyrene (MNS) can specifically inhibit the activation of the NLRP3 inflammasome without affecting other inflammasomes like NLRC4 or AIM2. nih.gov The inhibitory action of MNS is attributed to its ability to block the assembly of the NLRP3 inflammasome. nih.gov Structure-activity relationship studies have indicated that the nitrovinyl side chain is essential for this inhibitory activity. nih.gov

Furthermore, the anti-inflammatory effects of some compounds are mediated through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov For instance, tribulusamide D, a compound with anti-inflammatory properties, has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation and activation of p38 MAPK. nih.gov This, in turn, can lead to a reduction in the production of inflammatory mediators like nitric oxide (NO). nih.gov While not a direct derivative of this compound, this illustrates a common mechanism by which various compounds can exert anti-inflammatory effects.

The inhibition of protein tyrosine phosphatases (PTPs) by nitrostyrene derivatives also contributes to their potential anti-inflammatory properties, as PTPs are involved in the regulation of inflammatory signaling pathways. nih.govbohrium.com

Immunosuppressive Properties

Recent studies have identified certain derivatives of β-nitrostyrene as having significant immunosuppressive capabilities. A notable example is 3,4-methylenedioxy-β-nitrostyrene (MNS), a compound structurally related to this compound. MNS has been shown to be a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system's response to infection and cellular damage. nih.govnih.gov The inappropriate activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

The immunosuppressive action of MNS is achieved by directly targeting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex. nih.gov Mechanistically, MNS blocks the oligomerization of the apoptosis-associated speck-like protein (ASC) and the formation of ASC specks, which are critical steps in the activation of the inflammasome. nih.govnih.gov Furthermore, MNS has been found to inhibit the ATPase activity of NLRP3, which is essential for its function. nih.gov Research has highlighted that the nitrovinyl group present in MNS is crucial for its inhibitory activity on the NLRP3 inflammasome. nih.gov This suggests that other β-nitrostyrene derivatives sharing this functional group, such as this compound, may possess similar immunosuppressive potential. The inhibition of the NLRP3 inflammasome by these compounds points to their potential therapeutic application in NLRP3-associated inflammatory conditions. frontiersin.org

Table 1: Immunosuppressive Activity of a β-Nitrostyrene Derivative

| Compound | Target | Mechanism of Action | Reference |

| 3,4-methylenedioxy-β-nitrostyrene (MNS) | NLRP3 Inflammasome | Blocks inflammasome assembly by preventing ASC oligomerization and inhibiting NLRP3 ATPase activity. | nih.govnih.gov |

Antiplatelet Activity

The β-nitrostyrene scaffold has been identified as a promising framework for the development of novel antiplatelet agents. Several derivatives have demonstrated significant inhibitory effects on platelet aggregation induced by various agonists. nih.govnih.gov

Notably, 3,4-methylenedioxy-β-nitrostyrene (MNS) and 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) have been reported as potent inhibitors of platelet aggregation triggered by both thrombin and collagen. nih.gov The antiplatelet effect of these compounds is mediated through the inhibition of glycoprotein (B1211001) IIb/IIIa activation, a key receptor involved in the final common pathway of platelet aggregation. nih.gov

Further investigations into the mechanism of action have revealed that the antiplatelet properties of β-nitrostyrene derivatives are also linked to the inhibition of protein tyrosine kinases. nih.gov These enzymes are critical components of the signaling cascades that regulate platelet activation. Specifically, certain β-nitrostyrene derivatives have shown potent inhibitory activity against Src and Syk kinases. nih.gov A strong correlation has been observed between the potency of these compounds as tyrosine kinase inhibitors and their ability to inhibit platelet activation and aggregation. nih.gov For instance, a benzoyl ester derivative of β-nitrostyrene was found to be significantly more potent than the established tyrosine kinase inhibitor genistein (B1671435) in preventing thrombin-induced platelet responses. nih.gov This dual mechanism of action, targeting both intracellular signaling kinases and the final aggregation step, makes β-nitrostyrene derivatives attractive candidates for further development as antiplatelet therapeutics.

Table 2: Antiplatelet Activity of β-Nitrostyrene Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

| 3,4-methylenedioxy-β-nitrostyrene (MNS) and 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) | Inhibition of Glycoprotein IIb/IIIa activation | Potent inhibitors of thrombin- and collagen-induced platelet aggregation. | nih.gov |

| β-Nitrostyrene Derivatives | Inhibition of Protein Tyrosine Kinases (Src and Syk) | Inhibition of tyrosine kinases correlates with antiplatelet activity. Some derivatives are more potent than known inhibitors like genistein. | nih.gov |

Modulation of Biological Signaling Pathways

Beyond their immunosuppressive and antiplatelet effects, β-nitrostyrene derivatives have been shown to modulate fundamental biological signaling pathways, indicating a broader pharmacological potential. A significant finding is the ability of this class of compounds to act as ligands for the Retinoid X receptor alpha (RXRα), a nuclear receptor that plays a pivotal role in regulating gene expression. nih.govnih.gov

Nitrostyrene derivatives have been demonstrated to bind to RXRα and, in doing so, inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor-alpha (TNFα). nih.govnih.gov The mechanism of this inhibition is unique. These compounds bind to RXRα and disrupt the interaction between a truncated form of the receptor (tRXRα) and TNF receptor-associated factor 2 (TRAF2). nih.gov This interaction is a key step in the TNFα-mediated activation of NF-κB. By preventing the tRXRα/TRAF2 complex formation, the nitrostyrene derivatives block the subsequent ubiquitination of Receptor-Interacting Protein 1 (RIP1), a critical event in the NF-κB activation cascade. nih.gov

In addition to the NF-κB pathway, there is evidence to suggest that β-nitrostyrene derivatives can modulate other signaling pathways. For example, 3,4-dimethoxy-β-nitrostyrene derivatives have been proposed to function as tyrosine mimetics, which allows them to interact with and potentially inhibit protein tyrosine phosphatases. nih.gov The inhibition of these phosphatases can have a profound impact on cellular signaling, as they are key regulators of pathways involved in cell growth, differentiation, and metabolism. The ability of β-nitrostyrene derivatives to interact with and modulate key signaling nodes like RXRα and protein tyrosine phosphatases underscores their potential as versatile pharmacological tools and therapeutic agents.

Table 3: Modulation of Signaling Pathways by β-Nitrostyrene Derivatives

| Derivative Class | Signaling Pathway Modulated | Mechanism of Action | Reference |

| Nitrostyrene Derivatives | RXRα / NF-κB Signaling | Act as RXRα ligands, inhibiting TNFα-induced NF-κB activation by blocking the tRXRα-TRAF2 interaction and subsequent RIP1 ubiquitination. | nih.govnih.gov |

| 3,4-dimethoxy-β-nitrostyrene Derivatives | Protein Tyrosine Phosphatase Signaling | Proposed to act as tyrosine mimetics, potentially inhibiting protein tyrosine phosphatases. | nih.gov |

Structure Activity Relationship Sar and Structure Property Activity Relationship Spar Studies

Influence of Aromatic Substitution Patterns on Biological Activity

The biological activity of β-nitrostyrene derivatives can be significantly modulated by the substitution pattern on the aromatic ring. researchgate.net These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net

Positional and Electronic Effects of Substituents (e.g., Halogen, Methoxy)

The position and nature of substituents on the phenyl ring of β-nitrostyrene derivatives play a critical role in determining their biological efficacy. Studies have shown that even slight alterations in the chemical structure can lead to substantial changes in the antibacterial effects of these compounds. researchgate.net For instance, the introduction of halogen or methoxy (B1213986) groups can modify the electronic distribution within the molecule, which in turn affects its reactivity and binding affinity to target enzymes or receptors. researchgate.net

Research on various substituted β-nitrostyrenes has highlighted the importance of these electronic effects. For example, the presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the nitrovinyl moiety, a key factor in the compound's mechanism of action. researchgate.net The specific placement of these substituents (ortho, meta, or para) also dictates the spatial arrangement of the molecule, which can either enhance or hinder its interaction with a biological target. northwestern.edunih.gov

| Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogen | Varies | Modulates electronic properties and can enhance antibacterial activity. | researchgate.net |

| Methoxy | Varies | Influences electronic distribution and can impact antibacterial and other biological activities. | researchgate.net |

| 4"-Fluoro (on benzyloxy ring) | para | Significantly governs the effectiveness of MAO-B inhibition. | nih.govresearchgate.net |

Role of the Benzyloxy Pharmacophore in Specific Activities (e.g., MAO-B Inhibition)

The benzyloxy group has been identified as a crucial pharmacophore, particularly in the context of monoamine oxidase B (MAO-B) inhibition. nih.govresearchgate.netresearchgate.net A series of 3-benzyloxy-β-nitrostyrene analogues have demonstrated potent inhibitory activity against the MAO-B isoform, with IC50 values in the nanomolar range. nih.govresearchgate.net

The effectiveness of MAO-B inhibition appears to be significantly influenced by substitution on the benzyloxy ring itself. For example, the introduction of a 4"-fluoro substituent on the benzyloxy ring has been shown to result in the highest degree of MAO-B inhibition potency and selectivity among the studied compounds. nih.govresearchgate.net This suggests that the benzyloxy moiety plays a critical role in the binding of these inhibitors to the active site of MAO-B. The hydrophobicity imparted by the benzyloxy group is considered an important factor for MAO-B selectivity. nih.gov

| Compound | Modification | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 2b | 4"-fluoro-substituent on the benzyloxy ring | 0.039 | 166 | nih.govresearchgate.net |

| Safinamide (Reference) | - | 0.080 | - | nih.govresearchgate.net |

Impact of Side Chain Modifications (e.g., β-methyl, β-bromo groups) on Activity

Modifications to the side chain of the β-nitrostyrene scaffold, such as the introduction of β-methyl or β-bromo groups, have a pronounced impact on biological activity. researchgate.net For instance, β-methyl-β-nitrostyrene analogues have been shown to exhibit higher antibacterial activity compared to their unsubstituted β-nitrostyrene counterparts. researchgate.net

The presence of a β-methyl group can introduce steric effects that influence the molecule's conformation and its interaction with target sites. researchgate.net While the exact reasons for the enhanced potency of β-methylated compounds are not fully understood, it is clear that this side chain modification is a key determinant of antibacterial efficacy. researchgate.net In some cases, β-methyl substitution has been found to be more effective at increasing activity than β-bromo substitution. researchgate.net

Significance of the Nitrovinyl Moiety as a Core Pharmacophore

The nitrovinyl group is a fundamental pharmacophore in the β-nitrostyrene framework, largely due to its electrophilic nature. nih.gov This moiety can act as a Michael acceptor, enabling it to react with nucleophilic residues, such as the catalytic Oγ-threonine in the active site of the 20S proteasome. nih.govresearchgate.net This reactivity is believed to be a key mechanism behind the proteasome inhibitory activity of certain nitrovinyl compounds. nih.gov

The electron-withdrawing properties of the nitro group activate the double bond, making it susceptible to nucleophilic attack. nih.govmdpi.com This inherent reactivity makes the nitrovinyl moiety a versatile component in the design of various biologically active molecules, including antibacterial, antifungal, and anticancer agents. researchgate.net

Stereoisomerism and its Influence on Biological Activity (trans vs. cis)

Stereoisomerism, specifically the geometric configuration around the double bond (trans vs. cis), can have a significant influence on the biological activity of nitrostyrene (B7858105) derivatives. The trans configuration is generally the more stable and common form. researchgate.net

The spatial arrangement of the phenyl ring and the nitro group differs between the trans and cis isomers, which can lead to different binding affinities and biological responses. For example, the conversion of a trans-isomer to a cis-isomer, which can sometimes be induced by UV light, can alter the molecule's biological profile. nih.gov However, certain derivatives, such as those with an ortho-hydroxy group, may exhibit unusual behavior and resist photoisomerization. nih.gov The stereochemistry of a molecule is a critical factor as it affects target binding, metabolism, and distribution. nih.gov

Correlation of Electronic Features and Redox Potentials with Biological Activity

A clear correlation has been established between the electronic features and redox potentials of β-nitrostyrene derivatives and their biological activity. researchgate.net Structure-property-activity relationship (SPAR) studies have revealed that the antibacterial activity of these compounds is linked to their redox potentials. researchgate.net

The reduction potential of nitro compounds is influenced by the electronic nature of the substituents on the aromatic ring. acs.org More electron-rich nitroarenes are reduced at more negative potentials. acs.org This suggests that the ease with which the nitro group can be reduced plays a role in the compound's biological action. The enzymatic activity of these compounds is often increased with increasing electrophilicity. researchgate.net

Computational and Theoretical Investigations

Molecular Electron Density Theory (MEDT) for Reactivity Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding chemical reactivity, positing that the electron density distribution and its propensity for change are the primary determinants of a molecule's reactive behavior. uni.lu Studies on related β-nitrostyrene systems provide a basis for analyzing the reactivity of the 3-benzyloxy derivative.

Application of Conceptual Density Functional Theory (DFT) Indices

Conceptual Density Functional Theory (DFT) provides a set of indices that quantify the reactivity of a molecule. researchgate.netsigmaaldrich.comnih.gov For β-nitrostyrenes, these indices reveal important aspects of their chemical nature. researchgate.net

Analysis of the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) allows for the classification of these molecules' reactivity. sigmaaldrich.comresearchgate.net For instance, the electronic chemical potential of (E)- and (Z)-β-nitrostyrenes are -4.79 eV and -4.78 eV, respectively, indicating their tendency to accept electrons. researchgate.net Their high electrophilicity (ω) and moderate nucleophilicity (N) indices classify them as strong electrophiles. researchgate.net The presence of the electron-withdrawing nitro group significantly enhances the electrophilic character of the ethylene (B1197577) derivative, making it susceptible to nucleophilic attack. nih.gov

The 3-benzyloxy substituent, being electron-donating through resonance and electron-withdrawing through induction, would subtly modulate these DFT indices compared to unsubstituted β-nitrostyrene. This modulation would influence the global and local reactivity of the molecule in polar reactions.

Table 1: Conceptual DFT Reactivity Indices for Isomeric β-Nitrostyrenes

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| (E)-β-Nitrostyrene | -4.79 | 6.96 | 3.30 | 2.17 |

| (Z)-β-Nitrostyrene | -4.78 | 6.99 | 3.27 | 2.22 |

Data sourced from a B3LYP/6-31G(d) level of theory calculation. researchgate.net

Topological Analyses (e.g., ELF, AIM, NCI)

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Atoms in Molecules (AIM), and Non-Covalent Interactions (NCI) analysis, offer a detailed picture of bonding and intermolecular interactions. researchgate.netnih.gov

ELF analysis of β-nitrostyrenes shows the electronic structure and how it changes during a reaction, such as a [3+2] cycloaddition. researchgate.net The analysis of the ELF of the reagents and transition states reveals similarities in their electronic structures. nih.gov AIM theory can be used to characterize the nature of chemical bonds and non-covalent interactions. NCI analysis is particularly useful for visualizing and understanding weak interactions, such as van der Waals forces and hydrogen bonds, which can play a crucial role in stereoselectivity. researchgate.netnih.gov For example, in the reaction of (Z)-β-nitrostyrene, NCI analysis has been used to explain the observed exo stereoselectivity. researchgate.net

Reaction Mechanism Elucidation via Quantum Mechanical Simulations

Quantum mechanical simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For β-nitrostyrenes, these simulations have been applied to understand their behavior in various reactions, including cycloadditions and conjugate additions. nih.govmdpi.com

Studies on [3+2] cycloaddition reactions of β-nitrostyrenes with nitrones indicate a one-step mechanism. nih.gov The reaction is characterized by the nucleophilic attack of the nitrone's oxygen atom on the electrophilically activated β-carbon of the nitrostyrene (B7858105). nih.gov The presence of substituents on the phenyl ring can influence the reaction's stereoselectivity and regioselectivity. researchgate.net

The reactivity of β-nitrostyrenes is also highly dependent on the substitution pattern on the aromatic ring. For instance, an ortho-hydroxy substituent leads to unusual reactivity, such as C-C bond cleavage following a conjugate addition, due to intramolecular hydrogen bonding and tautomerization. nih.gov While no specific studies on the 3-benzyloxy derivative are available, it is expected that the benzyloxy group would influence the electronic properties of the phenyl ring and, consequently, the reactivity of the nitroalkene moiety, though likely to a lesser extent than a directly interacting ortho-hydroxy group.

Molecular Docking and Ligand-Protein Interaction Studies (e.g., PTP1B, MAO-B)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method is crucial in drug discovery for identifying potential therapeutic agents.

A study on 3,4-dimethoxy-β-nitrostyrene derivatives showed their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. mdpi.com Docking studies revealed that these compounds form hydrogen bonds with key amino acid residues like Ser216 and Arg221 in the active site of PTP1B. mdpi.com